1H-imidazol-2-ylmethanol Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives can involve multicomponent cascade reactions, such as the method enabled by refluxing a mixture of starting materials in the presence of Ag2CO3 as a catalyst. This process involves a series of reactions including 1,2-addition, Michael reaction, ring-closing, tautomerization, ring-opening, and [3 + 2] cyclization, leading to the formation of functionalized imidazoles (Lv et al., 2022).
Molecular Structure Analysis
The molecular structure of 1H-imidazol-2-ylmethanol Hydrochloride and related compounds often features specific interactions that influence their physical and chemical properties. For example, hydrochloride crystals based on imidazole derivatives demonstrate interesting magnetic properties and structural characteristics, highlighting the impact of molecular structure on the material's properties (Yong et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving imidazole derivatives can lead to the formation of compounds with significant biological activity. For instance, certain imidazole hydrochlorides have been synthesized with potent antifungal properties, indicating the versatility of these compounds in chemical synthesis and their potential applications in medicinal chemistry (Ogata et al., 1983).
Scientific Research Applications
Pharmacological Applications :
- Antifungal Agents : 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride has shown high efficacy against guinea pig dermatophytosis, suggesting potential as an antifungal agent (Ogata et al., 1983).
- Anticonvulsant Activity : 1-(naphthylalkyl)-1H-imidazole derivatives exhibit potent anticonvulsant activity with a high therapeutic index, particularly 1-(2-naphthoylmethyl)imidazole hydrochloride (Walker et al., 1981).
- Antihypertensive Properties : Two newly synthesized imidazole derivatives show potential inhibitory activity against antihypertensive protein hydrolase inhibitors (Hossain et al., 2018).
Materials Science Applications :
- Corrosion Inhibition : Imidazole derivatives, particularly those with hydroxyl groups, demonstrate high corrosion inhibition efficiency on mild steel, with mixed adsorption and chemisorption properties (Prashanth et al., 2021).
- Luminescence Sensing : 1H-imidazole can perform functions like bright white light emission, mechanochromism, and sensitive ratiometric luminescence sensing of Al3+ and pyrophosphate in solution (Sinha et al., 2019).
Chemical Synthesis and Reactions :
- Synthesis of Derivatives : 1-aryl-4-chloro-5-[hydroxy(halo)methyl]-1H-imidazoles can be converted into chloromethyl and fluoromethyl derivatives through reduction with sodium tetrahydridoborate (Chornous et al., 2013).
- Matrix Isolation Spectroscopy : 2H-Imidazol-2-ylidene, a strained cumulene, undergoes photolysis to give N-cyano-1H-azirene, which can be studied using matrix-isolation spectroscopy (Maier & Endres, 1999).
Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .
properties
IUPAC Name |
1H-imidazol-2-ylmethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c7-3-4-5-1-2-6-4;/h1-2,7H,3H2,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORNCWZOSTSRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379948 | |
Record name | 1H-imidazol-2-ylmethanol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazol-2-ylmethanol Hydrochloride | |
CAS RN |
116177-22-1 | |
Record name | 1H-imidazol-2-ylmethanol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-imidazol-2-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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